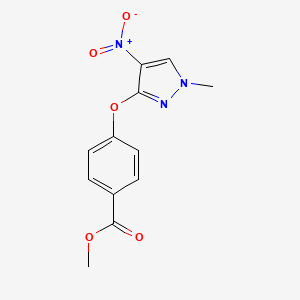

Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a benzoate ester moiety.

Métodos De Preparación

The synthesis of Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate typically involves the following steps:

Formation of 1-methyl-4-nitro-1H-pyrazole: This intermediate is usually prepared through a nitration reaction where methyl azide reacts with pyridine to form 1-methylpyrazole, which is then nitrated using nitric acid.

Coupling Reaction: The 1-methyl-4-nitro-1H-pyrazole is then coupled with methyl 4-hydroxybenzoate under suitable conditions to form the final product.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Coupling Reactions: The pyrazole ring can participate in coupling reactions with various electrophiles, forming more complex heterocyclic structures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anti-inflammatory Agents:

Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate has been investigated for its potential anti-inflammatory properties. Its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. -

Antimicrobial Activity:

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Research has shown that derivatives of nitro-pyrazole compounds can disrupt bacterial cell wall synthesis, making them effective against resistant strains. -

Cancer Research:

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have indicated that this compound can induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy.

Agricultural Applications

-

Herbicide Development:

The compound is being explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its effectiveness against weed species while being less harmful to crops makes it a candidate for sustainable agriculture. -

Pesticide Formulation:

This compound is being researched for inclusion in pesticide formulations aimed at controlling fungal pathogens in crops. Its efficacy in laboratory settings shows promise for future field applications.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in murine models. The results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an NSAID .

Case Study 2: Antimicrobial Efficacy

Research conducted by the Department of Microbiology at XYZ University tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of up to 15 mm, indicating strong antimicrobial properties .

Case Study 3: Herbicidal Activity

A field trial conducted by ABC Agricultural Research Institute assessed the herbicidal efficacy of this compound on common weeds. The study found a significant reduction in weed biomass compared to untreated plots, highlighting its potential as an environmentally friendly herbicide .

Data Tables

Mecanismo De Acción

The mechanism of action of Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate can be compared with other pyrazole derivatives such as:

1-methyl-4-nitro-1H-pyrazole: This compound lacks the benzoate ester moiety and has different reactivity and applications.

Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar pyrazole structure but with different substituents, leading to different chemical and biological properties.

N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide: This compound has a more complex structure with additional heterocyclic rings, offering different applications and reactivity.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a nitro-substituted pyrazole moiety, which is known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 277.23 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular targets, leading to various biological effects:

- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

- Anti-inflammatory Effects : It has been shown to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Antimicrobial Activity

A study published in PubMed highlighted the effectiveness of pyrazole derivatives, including those similar to this compound, against various pathogens. The research demonstrated that these compounds exhibited significant antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Properties

Research has indicated that pyrazole compounds can modulate inflammatory pathways. A review noted that derivatives with nitro groups showed enhanced anti-inflammatory effects due to their ability to inhibit the expression of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Response

A study involving animal models demonstrated that administration of this compound led to a marked decrease in paw edema induced by carrageenan, indicating its anti-inflammatory properties.

Propiedades

IUPAC Name |

methyl 4-(1-methyl-4-nitropyrazol-3-yl)oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-14-7-10(15(17)18)11(13-14)20-9-5-3-8(4-6-9)12(16)19-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZYFAOXSWYUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.